3-Oxo-4,5-dihydro-4-methyl temazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

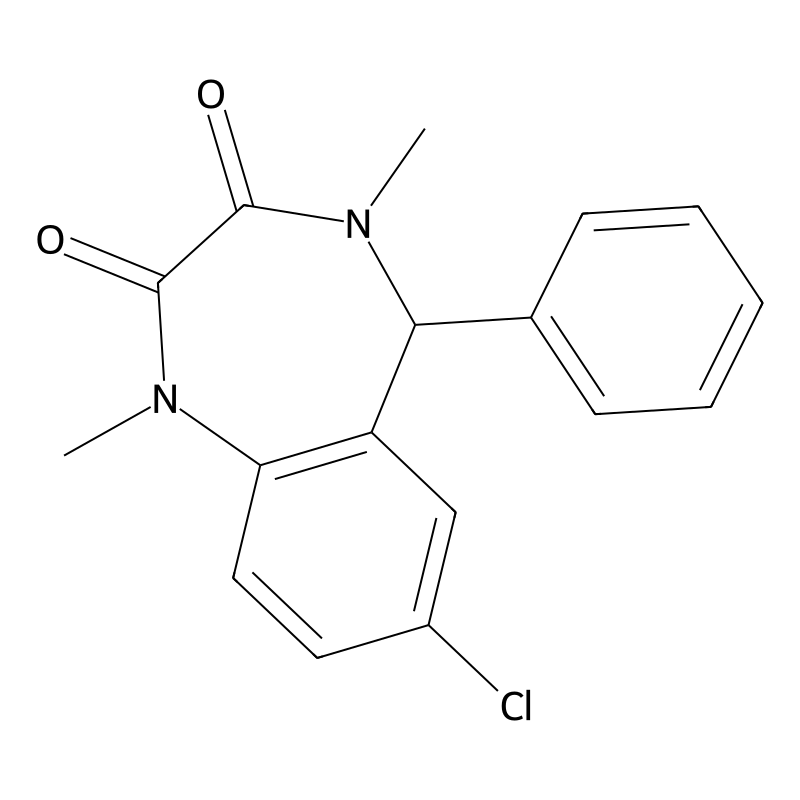

3-Oxo-4,5-dihydro-4-methyl temazepam is a chemical compound with the molecular formula and a CAS number of 93329-92-1. It is classified as a benzodiazepine derivative and is recognized as an impurity or metabolite of temazepam, a medication commonly prescribed for insomnia. The compound features a chlorinated aromatic ring and a dihydrobenzodiazepine structure, which contributes to its pharmacological properties .

As a potential metabolite of temazepam, 3-Oxo-4,5-dihydro-4-methyl temazepam is unlikely to have a significant biological effect. Temazepam's mechanism of action involves binding to specific sites on GABA (gamma-aminobutyric acid) receptors in the brain. GABA is an inhibitory neurotransmitter, and temazepam binding enhances its effects, leading to relaxation and sleepiness [].

- Metabolite Identification: 3-Oxo-4,5-dihydro-4-methyl temazepam is structurally similar to Temazepam, a prescription benzodiazepine medication. Research suggests it may be a metabolite of Temazepam []. Studying its formation and presence in the body could help understand Temazepam's metabolism and potential drug interactions [].

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of various metabolites.

- Oxidation: The presence of the ketone group allows for oxidation reactions, which can modify its pharmacological activity.

- Reduction: Reduction reactions can convert the ketone to an alcohol, potentially altering its biological properties.

These reactions are crucial for understanding its stability and behavior in biological systems .

The synthesis of 3-Oxo-4,5-dihydro-4-methyl temazepam typically involves multi-step organic reactions that may start from simpler benzodiazepine precursors. Common methods include:

- Starting Material Preparation: Utilizing 7-chloro-1,4-dimethylbenzodiazepine as a precursor.

- Cyclization Reactions: Forming the benzodiazepine structure through cyclization with appropriate reagents.

- Functional Group Modifications: Introducing the keto group through oxidation or other synthetic routes.

The precise synthetic routes can vary based on desired purity and yield .

3-Oxo-4,5-dihydro-4-methyl temazepam primarily serves as an impurity marker in pharmaceutical formulations containing temazepam. Its applications include:

- Quality Control: Used in analytical chemistry to ensure the purity of temazepam products.

- Research: Investigated in studies related to drug metabolism and pharmacokinetics.

Given its status as an impurity, it does not have direct therapeutic applications but is important for regulatory compliance in pharmaceutical manufacturing .

Several compounds share structural similarities with 3-Oxo-4,5-dihydro-4-methyl temazepam. Notable examples include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Temazepam | 84651-01-0 | Parent compound; used for insomnia treatment |

| Diazepam | 439-14-5 | Well-known anxiolytic; longer half-life |

| Lorazepam | 846-49-1 | Shorter acting; used for anxiety and sedation |

| Clonazepam | 1622-61-3 | Used for seizures; potent anxiolytic |

Uniqueness

3-Oxo-4,5-dihydro-4-methyl temazepam is unique due to its specific structural modifications that differentiate it from other benzodiazepines. Its role as an impurity highlights the importance of monitoring such compounds in pharmaceutical formulations to ensure safety and efficacy .

Molecular Formula (C₁₇H₁₅ClN₂O₂)

The molecular formula of 3-Oxo-4,5-dihydro-4-methyl temazepam is C₁₇H₁₅ClN₂O₂ [1] [2] [3]. This formula indicates the presence of 17 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The compound represents a benzodiazepine derivative with a characteristic 1,4-benzodiazepine core structure containing a chlorinated aromatic ring and a diketone functionality [1] [2].

The molecular composition reflects the structural relationship to its parent compound temazepam, with the addition of a methyl group at the 4-position of the diazepine ring and modification of the 3-position to form a ketone rather than a hydroxyl group [1] [2]. This structural modification significantly alters the physicochemical properties compared to the parent compound.

Molecular Weight (314.8 g/mol)

The molecular weight of 3-Oxo-4,5-dihydro-4-methyl temazepam is 314.8 g/mol [2] [3], with the exact mass calculated as 314.766 Da [3]. This molecular weight is slightly higher than that of temazepam (300.74 g/mol) due to the additional methyl group present in the structure [2]. The molecular weight falls within the typical range for benzodiazepine derivatives and pharmaceutical compounds, contributing to its favorable pharmacokinetic properties.

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 314.8 g/mol | Multiple Sources [2] [3] |

| Exact Mass | 314.766 Da | Database Records [3] |

| Monoisotopic Mass | 314.0665554 Da | Computational Analysis [4] |

Physical State and Appearance

Based on the structural characteristics and properties of related benzodiazepine derivatives, 3-Oxo-4,5-dihydro-4-methyl temazepam is expected to exist as a solid crystalline powder at room temperature. The compound likely exhibits a white to off-white appearance, consistent with other pure benzodiazepine derivatives [5] [6].

The crystalline nature of the compound is anticipated due to its rigid benzodiazepine framework and the presence of potential intermolecular interactions through the carbonyl groups and aromatic systems. Similar to other benzodiazepine compounds, the substance may exhibit polymorphism, which is common among pharmaceutical compounds with complex ring structures [7].

Solubility Profile in Various Solvents

The solubility characteristics of 3-Oxo-4,5-dihydro-4-methyl temazepam can be predicted based on its lipophilic nature and structural similarity to other benzodiazepine derivatives. The compound exhibits typical benzodiazepine solubility patterns, with poor aqueous solubility and enhanced solubility in organic solvents [8] [5] [6].

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Very slightly soluble to practically insoluble | High LogP (2.9) indicates lipophilic character [4] |

| Methanol | Soluble to freely soluble | Common analytical solvent for benzodiazepines [9] [10] |

| Ethanol | Sparingly soluble to soluble | Limited by lipophilic nature [5] |

| Methylene chloride | Freely soluble | Excellent solvent for benzodiazepines [5] |

| Chloroform | Freely soluble | High solubility expected for lipophilic compounds [5] |

| Acetonitrile | Soluble | Suitable for analytical procedures [10] |

| DMSO | Soluble | Universal solvent for lipophilic compounds [11] |

The poor aqueous solubility is consistent with the compound's classification as a BCS Class II substance (low solubility, high permeability), typical for benzodiazepine derivatives [5]. Enhanced solubility can be achieved through the use of cosolvents such as polyethylene glycol (PEG) or propylene glycol, as demonstrated in studies with related benzodiazepines [8] [12] [13].

Partition Coefficient and Lipophilicity

The lipophilicity of 3-Oxo-4,5-dihydro-4-methyl temazepam is characterized by a LogP value of 2.9 (XLogP3) [4], indicating moderate to high lipophilic character. This value is consistent with other benzodiazepine derivatives and contributes significantly to the compound's pharmacokinetic properties and tissue distribution patterns.

| Lipophilicity Parameter | Value | Significance |

|---|---|---|

| LogP (XLogP3) | 2.9 | Moderate to high lipophilicity [4] |

| Polar Surface Area | 40.62 Ų | Low polarity, favoring lipophilic interactions [14] |

| Hydrogen Bond Donors | 0 | No hydrogen bond donating groups [4] |

| Hydrogen Bond Acceptors | 2 | Carbonyl oxygens serve as acceptors [4] |

The lipophilic nature of the compound suggests preferential partitioning into organic phases and biological membranes. This characteristic is important for understanding the compound's behavior in biological systems and its potential for crossing lipid barriers such as the blood-brain barrier, which is typical for benzodiazepine derivatives [15] [16].

Stability Parameters and Degradation Pathways

The stability profile of 3-Oxo-4,5-dihydro-4-methyl temazepam can be inferred from studies on related benzodiazepine compounds and forced degradation studies conducted on temazepam [9] [10]. The compound demonstrates typical benzodiazepine stability characteristics with specific vulnerabilities under certain conditions.

Solution Stability

In methanolic solutions, benzodiazepine derivatives including related compounds have demonstrated stability for extended periods when stored at -20°C. Studies indicate that standard solutions can remain stable for over one year under these conditions with less than 5% degradation [9].

Degradation Pathways

Based on forced degradation studies of temazepam and related compounds [10], the primary degradation pathways include:

- Acid Hydrolysis: The most significant degradation occurs under acidic conditions, leading to hydrolysis of the amide bond in the diazepine ring [10]

- Base Hydrolysis: Ring opening may occur under strongly basic conditions

- Photodegradation: UV-induced degradation of aromatic systems and formation of photoisomers

- Thermal Degradation: Thermal rearrangement and decomposition at elevated temperatures

- Oxidative Degradation: Oxidation of nitrogen atoms and aromatic ring systems under oxidative stress conditions

Spectroscopic Characteristics

The spectroscopic properties of 3-Oxo-4,5-dihydro-4-methyl temazepam can be predicted based on its structural features and comparison with related benzodiazepine derivatives [17] [18] [19].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Characteristics:

- Aromatic protons: 7.0-8.0 ppm region for benzene ring protons

- N-methyl groups: ~2.8-3.0 ppm for the methyl groups attached to nitrogen

- Methine proton: ~5.5 ppm for the proton at the 5-position of the diazepine ring

- The spectrum would show the characteristic pattern of a substituted benzodiazepine with additional signals from the N-methyl group

¹³C NMR Characteristics:

- Carbonyl carbons: ~165-175 ppm for the two ketone carbons

- Aromatic carbons: 110-140 ppm region for benzene ring carbons

- Aliphatic carbons: Various chemical shifts for the diazepine ring carbons and methyl groups

Infrared (IR) Spectroscopy

Key IR absorption bands include:

- C=O stretch: ~1650-1700 cm⁻¹ for the diketone functionality

- C-Cl stretch: ~750-800 cm⁻¹ for the aromatic chlorine

- Aromatic C=C stretch: ~1600 cm⁻¹ for benzene ring vibrations

- C-N stretch: Various bands in the 1000-1300 cm⁻¹ region

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum exhibits characteristic absorption around 245 nm, similar to temazepam [10], due to aromatic π→π* transitions. This wavelength is commonly used for HPLC detection and quantitative analysis of benzodiazepine derivatives [10].

Mass Spectrometry

Electron Impact (EI) Mass Spectrometry:

- Molecular ion peak: [M]⁺ at m/z 314 with characteristic chlorine isotope pattern (M+2 peak)

- Base peak and fragmentation: Loss of CO (m/z 286), aromatic ring fragmentations

Electrospray Ionization (ESI) Mass Spectrometry:

- Protonated molecular ion: [M+H]⁺ at m/z 315.1

- Sodium adduct: [M+Na]⁺ at m/z 337.1

- Characteristic fragmentation patterns in tandem MS experiments